Cas no 548-89-0 (Gyrophoric Acid)

Gyrophoric Acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methyl-,4-carboxy-3-hydroxy-5-methylphenyl ester
- GYROPHORIC ACID
- 4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid
- Benzoic acid,4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methyl-,4-carboxy-3-hydroxy-5-...
- GYROPHORIC ACID(SH)(DISCONTINUED)
- Gyrophorsaeure
- p-Triorsellinsaeure
- Triorsellinic acid
- [ "Triorsellinic acid" ]
- SPBio_000195
- KBioGR_001322
- SCHEMBL3800330
- Benzoic acid, 4-((2,4-dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester
- DivK1c_006388
- 548-89-0
- beta-Resorcylic acid, 6-methyl-, 4-(6-methyl-beta-resorcylate) 4-(6-methyl-beta-resorcylate); NSC 646006
- NCGC00247583-01
- NSC-646006
- SMR000387062
- NSC646006
- Spectrum2_000208
- Spectrum5_001823
- CHEMBL470648
- SpecPlus_000292
- 4-[4-(2,4-dihydroxy-6-methyl-benzoyl)oxy-2-hydroxy-6-methyl-benzoyl]oxy-2-hydroxy-6-methyl-benzoic acid
- CCG-40001
- AC-20252
- Spectrum4_000891
- HMS2271K07
- -Resorcylic acid, 6-methyl-, 4-(6-methyl--resorcylate) 4-(6-methyl--resorcylate); NSC 646006
- B0005-124431
- CHEBI:144159
- UNII-BAQ44A6C6H
- FS-10004
- HY-N3985
- MLS000563513
- CS-0024568
- Q2244355
- DTXSID30203289
- starbld0009598
- NS00134224
- BAQ44A6C6H
- GYROPHORICACID
- 4-(4-(2,4-DIHYDROXY-6-METHYLBENZOYL)OXY-2-HYDROXY-6-METHYLBENZOYL)OXY-2-HYDROXY-6-METHYLBENZOIC ACID
- KBio1_001332
- NCI60_015819
- AKOS015965527
- STL564987
- DA-63989
- G12609
- 4-{[(4-{[(2,4-dihydroxy-6-methylphenyl)carbonyl]oxy}-2-hydroxy-6-methylphenyl)carbonyl]oxy}-2-hydroxy-6-methylbenzoic acid
- Gyrophoric Acid
-
- MDL: MFCD00597017
- インチ: InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30)
- InChIKey: ATQPZSQVWCPVGV-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 468.10600
- どういたいしつりょう: 468.106
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 756
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 171A^2
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 693.9±55.0 °C at 760 mmHg
- フラッシュポイント: 238.5±25.0 °C
- 屈折率: 1.686
- PSA: 170.82000
- LogP: 3.57080
- じょうきあつ: 0.0±2.3 mmHg at 25°C
Gyrophoric Acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Gyrophoric Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G45600-5mg |
4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid |
548-89-0 | ,HPLC≥93% | 5mg |
¥4640.0 | 2023-09-07 | |
TRC | G120080-10mg |
Gyrophoric Acid |
548-89-0 | 10mg |
$1992.00 | 2023-05-18 | ||
eNovation Chemicals LLC | K31827-5mg |
Gyrophoric acid |
548-89-0 | 98% | 5mg |
$785 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4178-10 mg |
Gyrophoric acid |
548-89-0 | 10mg |
¥3339.00 | 2022-04-26 | ||
TRC | G120080-100mg |
Gyrophoric Acid |
548-89-0 | 100mg |
$ 17000.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4178-10mg |
Gyrophoric acid |
548-89-0 | 10mg |
2023-09-07 | |||
Ambeed | A327297-5mg |
Gyrophoricacid |
548-89-0 | 98% | 5mg |
$285.0 | 2025-03-01 | |
TRC | G120080-5mg |
Gyrophoric Acid |
548-89-0 | 5mg |
$1120.00 | 2023-05-18 | ||
A2B Chem LLC | AG28321-5mg |
GYROPHORIC ACID |
548-89-0 | 98% | 5mg |
$1315.00 | 2024-04-19 | |
MedChemExpress | HY-N3985-1mg |
Gyrophoric acid |
548-89-0 | ≥98.0% | 1mg |
¥3500 | 2024-07-24 |
Gyrophoric Acid 関連文献
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Khanh-Hung Nguyen,Marylène Chollet-Krugler,Nicolas Gouault,Sophie Tomasi Nat. Prod. Rep. 2013 30 1490
-
Syed Ghulam Musharraf,Nayab Kanwal,Vinitha M. Thadhani,M. Iqbal Choudhary Anal. Methods 2015 7 6066
-
I. Miralles,H. G. M. Edwards,F. Domingo,S. E. Jorge-Villar Anal. Methods 2015 7 6856
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Susana E. Jorge Villar,Howell G. M. Edwards,Mark R. D. Seaward Analyst 2005 130 730
-
Mark J. Calcott,David F. Ackerley,Allison Knight,Robert A. Keyzers,Jeremy G. Owen Chem. Soc. Rev. 2018 47 1730
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Franck E. Dayan,Joanne G. Romagni Pestic. Outlook 2001 12 229
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9. 123. Lichen acids. Part V. A synthesis of methyl O-tetramethylgyrophorateFrederick W. Canter,Alexander Robertson,Roy B. Waters J. Chem. Soc. 1933 493
-
Joseph Bentil Addison Analyst 1985 110 933
Gyrophoric Acidに関する追加情報
Gyrophoric Acid (CAS No. 548-89-0): A Comprehensive Overview
Gyrophoric Acid, chemically identified by the CAS No. 548-89-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, belonging to the class of terpenoids, has garnered attention due to its unique structural properties and potential biological activities. The detailed exploration of Gyrophoric Acid not only sheds light on its chemical characteristics but also highlights its relevance in contemporary scientific studies.
The molecular structure of Gyrophoric Acid is characterized by a complex arrangement of carbon and hydrogen atoms, which contributes to its distinctive chemical profile. This structure, while intricate, presents numerous opportunities for further chemical manipulation and functionalization. Researchers have been particularly intrigued by the compound's ability to undergo various chemical reactions, making it a valuable scaffold for developing new synthetic pathways.
In recent years, Gyrophoric Acid has become a focal point in the study of natural products and their derivatives. Its isolation from plant sources has revealed intriguing insights into the biosynthetic pathways that produce such complex molecules. The compound's presence in certain botanical species has prompted investigations into its ecological roles, such as acting as a defense mechanism against herbivores or competing species.
One of the most compelling aspects of Gyrophoric Acid is its potential biological activity. Preliminary studies have suggested that this compound may possess properties that are beneficial in pharmaceutical applications. Specifically, researchers have explored its potential as an anti-inflammatory agent, noting its structural similarity to known bioactive molecules. These findings have spurred further research into understanding how Gyrophoric Acid interacts with biological systems at the molecular level.
The synthesis of Gyrophoric Acid has been a subject of extensive study in organic chemistry labs. Researchers have developed multiple synthetic routes to produce this compound in controlled environments, allowing for detailed analysis of its properties. Among these methods, biocatalytic approaches have shown promise in providing more sustainable and environmentally friendly pathways for production. Such advancements not only enhance the accessibility of Gyrophoric Acid but also contribute to the broader goals of green chemistry.
Advances in analytical techniques have significantly improved our ability to study Gyrophoric Acid in detail. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have enabled scientists to elucidate the compound's structure with high precision. These tools have also been instrumental in identifying and characterizing various derivatives of Gyrophoric Acid, expanding the library of compounds available for further study.
The pharmacological potential of Gyrophoric Acid has led to its inclusion in several preclinical studies aimed at evaluating its therapeutic efficacy. These studies have focused on understanding how the compound affects different biological pathways and whether it can modulate key targets involved in diseases such as cancer or neurodegenerative disorders. While much remains to be discovered, the preliminary results are encouraging and warrant further investigation.
As our understanding of Gyrophoric Acid continues to grow, so does its relevance in the field of medicinal chemistry. The compound's unique properties make it an attractive candidate for drug development, particularly when considering its potential to interact with biological targets in novel ways. Collaborative efforts between chemists, biologists, and pharmacologists are essential in harnessing this potential fully.
The future of Gyrophoric Acid research looks promising, with several ongoing projects aimed at uncovering new aspects of this compound's behavior and applications. Innovations in synthetic methodologies and analytical techniques will continue to drive progress, enabling more detailed studies and potentially leading to the development of new therapeutic agents based on this molecule.
In conclusion, Gyrophoric Acid (CAS No. 548-89-0) represents a fascinating subject of study within organic chemistry and pharmaceutical research. Its complex structure, potential biological activities, and synthetic versatility make it a valuable compound for further exploration. As scientific understanding advances, so too will our ability to utilize Gyrophoric Acid effectively in various applications.
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